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Compound of Interest

Compound Name: Apol1-IN-2

Cat. No.: B15578277 Get Quote

This guide provides a comparative overview of two investigational small molecule inhibitors of

Apolipoprotein L1 (APOL1), Apol1-IN-2 and MZE829, based on available preclinical data. This

document is intended for researchers, scientists, and drug development professionals

interested in the therapeutic landscape of APOL1-mediated kidney disease.

Mutations in the APOL1 gene are strongly associated with an increased risk of developing a

spectrum of kidney diseases, particularly in individuals of African ancestry. The development of

targeted APOL1 inhibitors represents a promising therapeutic strategy. This guide summarizes

the publicly available data on Apol1-IN-2 and MZE829 to facilitate a comparative assessment

of their preclinical profiles.

Mechanism of Action
Both Apol1-IN-2 and MZE829 are designed to inhibit the function of the APOL1 protein. The

risk variants of APOL1 are believed to form pores in the cell membranes of podocytes and

other kidney cells, leading to cell death and kidney damage. These inhibitors aim to block this

pore-forming activity. MZE829, developed by Maze Therapeutics, is an oral, small molecule

inhibitor designed to specifically block this APOL1 pore function.[1][2] While less public

information is available for Apol1-IN-2, it is also categorized as an APOL1 inhibitor.

Quantitative Data Summary
The following tables summarize the available quantitative data for Apol1-IN-2 and MZE829. It

is important to note that the depth of publicly available data for MZE829 is significantly greater
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than for Apol1-IN-2, precluding a direct head-to-head comparison in many preclinical

parameters.

Table 1: In Vitro Potency of Apol1-IN-2

Assay APOL1 Variant EC50 (nM)

APOL1-induced cell death in

HEK293 cells
G2 4.74

G1 14.3

APOL1-induced death of

trypanosomes
G2 2.24

G1 6.03

G0 3.72

Data for Apol1-IN-2 is sourced from chemical suppliers and may not be from peer-reviewed

publications.

Table 2: Preclinical Profile of MZE829
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Parameter Model Key Findings

Efficacy

Acute and Chronic Humanized

Mouse Models of APOL1

Kidney Disease

- Significant reversal of

albuminuria- Improvement in

associated tissue pathology[1]

[3][4]

Pharmacokinetics Healthy Volunteers (Phase 1)

- Dose-proportional

pharmacokinetics- Low

variability across doses- Half-

life of approximately 15 hours,

supporting once-daily

dosing[5]

Safety/Tolerability Healthy Volunteers (Phase 1)

- Well-tolerated at single doses

up to 480 mg and multiple

doses up to 350 mg- All

treatment-related adverse

events were mild[5]

Experimental Protocols
Detailed experimental protocols for Apol1-IN-2 are not publicly available. The in vitro data

presented is based on standard assays for assessing APOL1 inhibitor activity. For MZE829,

while full detailed protocols are proprietary, the descriptions from Maze Therapeutics'

presentations and publications allow for a general outline of the methodologies used.

MZE829 Preclinical Efficacy Studies (General
Methodology)

Animal Models: Humanized transgenic mouse models expressing APOL1 risk variants (G1

or G2) were utilized. These models are designed to develop features of APOL1 kidney

disease, such as albuminuria and kidney tissue damage, upon induction of APOL1

expression.

Compound Administration: MZE829 was administered orally to the transgenic mice.

Efficacy Endpoints:
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Albuminuria: Urine albumin-to-creatinine ratio (UACR) was measured at baseline and at

various time points during treatment to assess changes in urinary protein excretion, a key

marker of kidney damage.

Histopathology: Kidney tissues were collected at the end of the study and examined

microscopically to assess for pathological changes, such as glomerulosclerosis and

tubulointerstitial fibrosis.

Biomarkers: Other biomarkers of kidney injury may have been assessed from urine or

blood samples.

In Vitro Assays for APOL1 Inhibitors (General
Methodology)

Cell-Based Assays:

Human Embryonic Kidney (HEK293) cells are engineered to express the G1 or G2

variants of the APOL1 gene.

Expression of the APOL1 variants is induced, leading to cell death.

The ability of the inhibitor (Apol1-IN-2 or MZE829) to prevent this cell death is measured,

and an EC50 value is calculated.

Trypanosome Lysis Assay:

The natural function of the APOL1 protein is to lyse certain species of trypanosomes.

The ability of the inhibitor to prevent APOL1-mediated lysis of trypanosomes is assessed

to determine its inhibitory activity.

Visualizations
APOL1 Signaling Pathway and Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15578277?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578277?utm_src=pdf-custom-synthesis
https://journals.physiology.org/doi/full/10.1152/ajprenal.00426.2018
https://www.kidney.org/kidney-topics/apol1-mediated-kidney-disease-amkd
https://www.kidneyfund.org/all-about-kidneys/other-kidney-diseases/apol1-mediated-kidney-disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC10126737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10126737/
https://www.medchemexpress.com/search.html?q=APOL1&ft=&fa=&fp=
https://www.benchchem.com/product/b15578277#apol1-in-2-vs-mze829-in-preclinical-models
https://www.benchchem.com/product/b15578277#apol1-in-2-vs-mze829-in-preclinical-models
https://www.benchchem.com/product/b15578277#apol1-in-2-vs-mze829-in-preclinical-models
https://www.benchchem.com/product/b15578277#apol1-in-2-vs-mze829-in-preclinical-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578277?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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